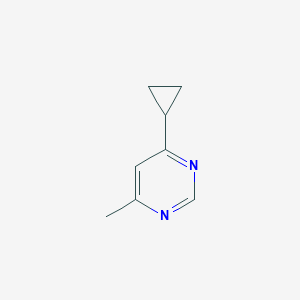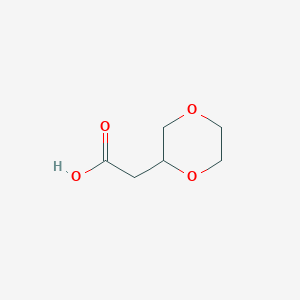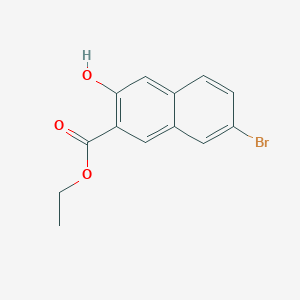
2-溴-5-氟苯硫醇
概述
描述
2-Bromo-5-fluorobenzenethiol is an organosulfur compound that belongs to the class of aromatic thiols It is characterized by the presence of both bromine and fluorine atoms attached to a thiophenol ring
科学研究应用
2-Bromo-5-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that it may influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that its effects may vary widely depending on the specific context of its use.
生化分析
Biochemical Properties
2-Bromo-5-fluorothiophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of 2-Bromo-5-fluorothiophenol with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, 2-Bromo-5-fluorothiophenol can interact with glutathione S-transferases, which are enzymes involved in the detoxification of harmful compounds. The interaction with glutathione S-transferases can enhance the conjugation of 2-Bromo-5-fluorothiophenol with glutathione, facilitating its excretion from the body .
Cellular Effects
2-Bromo-5-fluorothiophenol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-5-fluorothiophenol can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By influencing this pathway, 2-Bromo-5-fluorothiophenol can alter cell function and behavior.
Moreover, 2-Bromo-5-fluorothiophenol has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of various genes, thereby affecting cellular metabolism and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-fluorothiophenol involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 2-Bromo-5-fluorothiophenol to specific enzymes and proteins. For example, it can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding interaction can result in changes in the metabolic pathways regulated by cytochrome P450 enzymes.
Additionally, 2-Bromo-5-fluorothiophenol can act as an inhibitor of certain enzymes, such as glutathione S-transferases. By inhibiting these enzymes, 2-Bromo-5-fluorothiophenol can affect the detoxification processes in cells . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluorothiophenol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-fluorothiophenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air .
Long-term exposure to 2-Bromo-5-fluorothiophenol in in vitro and in vivo studies has revealed that the compound can have sustained effects on cellular function. For example, prolonged exposure to 2-Bromo-5-fluorothiophenol can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are important considerations for researchers studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluorothiophenol can vary with different dosages in animal models. Studies have shown that low doses of 2-Bromo-5-fluorothiophenol can have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . For instance, high doses of 2-Bromo-5-fluorothiophenol can result in toxic effects, such as liver damage and oxidative stress .
Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in animal models. Beyond this threshold, the effects of 2-Bromo-5-fluorothiophenol can become more pronounced and potentially harmful . Therefore, it is important to carefully consider the dosage when studying the effects of this compound in animal models.
Metabolic Pathways
2-Bromo-5-fluorothiophenol is involved in several metabolic pathways, including those regulated by cytochrome P450 enzymes and glutathione S-transferases . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are important for the detoxification and excretion of 2-Bromo-5-fluorothiophenol from the body.
The interaction of 2-Bromo-5-fluorothiophenol with cytochrome P450 enzymes can result in the formation of reactive intermediates, which can further interact with cellular macromolecules . Additionally, the conjugation of 2-Bromo-5-fluorothiophenol with glutathione can facilitate its excretion through the bile and urine .
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluorothiophenol within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Bromo-5-fluorothiophenol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .
The distribution of 2-Bromo-5-fluorothiophenol within tissues is also influenced by its chemical properties, such as lipophilicity and molecular size . These properties can affect the ability of the compound to cross cellular membranes and reach its target sites within the body .
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluorothiophenol is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 2-Bromo-5-fluorothiophenol to its specific sites of action .
For example, 2-Bromo-5-fluorothiophenol can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 5-fluorothiophenol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-Bromo-5-fluorobenzenethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Bromo-5-fluorobenzenethiol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted thiophenol derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
相似化合物的比较
Similar Compounds
2-Fluorothiophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
2,4-Difluorothiophenol: Contains two fluorine atoms, which can affect its electronic properties and reactivity
Uniqueness
2-Bromo-5-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the thiophenol ring. This combination of halogens imparts distinct electronic and steric effects, making it a valuable compound for various chemical and biological applications .
属性
IUPAC Name |
2-bromo-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGEMGVTNGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597767 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55389-14-5 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
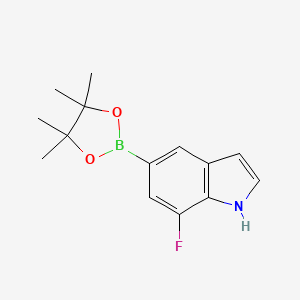
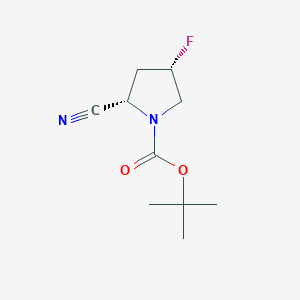


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)
